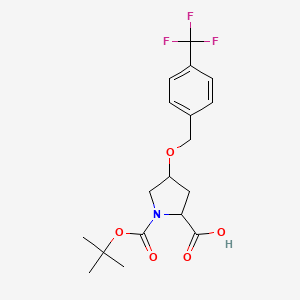
(4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethylbenzyloxy group attached to the proline backbone, which is protected by a tert-butoxycarbonyl (Boc) group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of (4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Amine Group: The amine group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-proline.
Introduction of the Trifluoromethylbenzyloxy Group: The protected proline is then reacted with 4-trifluoromethylbenzyl bromide under basic conditions to introduce the trifluoromethylbenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis equipment and large-scale purification techniques.
Chemical Reactions Analysis
(4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylbenzyloxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the proline ring and the benzyloxy group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine form of the compound.
Common reagents used in these reactions include bases such as sodium hydride for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids like trifluoroacetic acid for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. The Boc group provides protection during synthetic processes, ensuring the compound remains intact until it reaches its target site. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(4R)-1-Boc-4-(4-trifluoromethylbenzyloxy)-L-proline can be compared with other similar compounds, such as:
(4R)-1-Boc-4-(4-methylbenzyloxy)-L-proline: This compound has a methyl group instead of a trifluoromethyl group, resulting in different electronic properties and reactivity.
(4R)-1-Boc-4-(4-chlorobenzyloxy)-L-proline: The presence of a chlorine atom instead of a trifluoromethyl group can alter the compound’s reactivity and biological activity.
(4R)-1-Boc-4-(4-nitrobenzyloxy)-L-proline: The nitro group introduces different electronic effects, influencing the compound’s interactions with biological targets.
The uniqueness of this compound lies in the trifluoromethyl group’s strong electron-withdrawing properties, which can significantly impact the compound’s chemical and biological behavior.
Properties
Molecular Formula |
C18H22F3NO5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22F3NO5/c1-17(2,3)27-16(25)22-9-13(8-14(22)15(23)24)26-10-11-4-6-12(7-5-11)18(19,20)21/h4-7,13-14H,8-10H2,1-3H3,(H,23,24) |
InChI Key |
MVRYSPAGWNRWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















